![molecular formula C8H7N3O3 B1458756 6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid CAS No. 1820613-55-5](/img/structure/B1458756.png)
6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid
Overview
Description
6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is a chemical compound with the CAS Number: 1820613-55-5 . It has a molecular weight of 193.16 .
Molecular Structure Analysis
The InChI code for 6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid is 1S/C8H7N3O3/c1-14-5-2-4-7(10-3-9-4)11-6(5)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
While specific chemical reactions involving 6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid are not detailed in the available literature, imidazo[4,5-b]pyridines are known to be involved in various chemical reactions . For instance, they can undergo alkylation reactions .Scientific Research Applications
Synthesis and Chemical Properties
Research on imidazo[4,5-b]pyridines often focuses on their synthesis and functionalization due to their prominence in medicinal chemistry and materials science. İ. Yıldırım et al. (2005) detailed experimental and theoretical studies on the functionalization reactions of related compounds, showcasing the formation of a 3H-imidazo[4,5-b]pyridine derivative under specific conditions. This study highlights the versatile chemistry of imidazo pyridine derivatives and their potential for further functional modification (Yıldırım, Kandemirli, & Demir, 2005).
Biological Activity and Pharmacological Potential
The structural motif of imidazo[4,5-b]pyridine is a key feature in various pharmacologically active compounds. Dmytro Ostrovskyi et al. (2011) discussed the synthesis of imidazo[4,5-b]pyridines as purine isosteres, highlighting their importance in drug design and medicinal chemistry. Such compounds are considered potent pharmacophores due to their structural similarity to purines, which are fundamental components of DNA and essential biochemical regulators (Ostrovskyi et al., 2011).
Antimicrobial and Antituberculotic Activities
The exploration of imidazo[4,5-b]pyridine derivatives for their antimicrobial and antituberculotic properties is a significant area of research. For example, L. Bukowski et al. (1996) synthesized derivatives of 1-methyl-1H-2-imidazo[4,5-b]pyridinecarboxylic acid and tested some for antituberculotic activity. This work contributes to the understanding of the structural requirements for biological activity within this class of compounds (Bukowski & Janowiec, 1996).
properties
IUPAC Name |
6-methoxy-1H-imidazo[4,5-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-5-2-4-7(10-3-9-4)11-6(5)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXPTIALABSUDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C2C(=C1)NC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



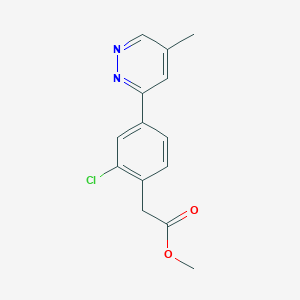

![6,7,8,9-Tetrahydro-3H,5H-3,10,10a-triaza-benzo[a]azulen-4-one](/img/structure/B1458675.png)
![6-Chloro-3-thiophen-2-yl-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B1458676.png)
![methyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B1458678.png)

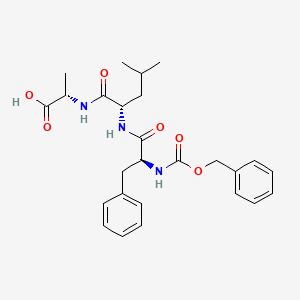


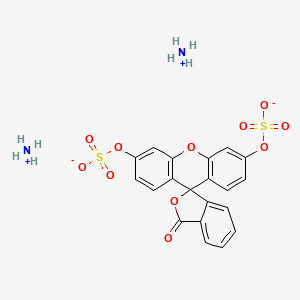
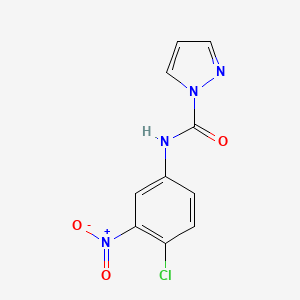
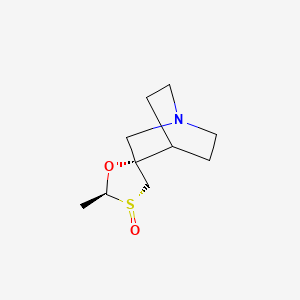
![6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1458691.png)
